![molecular formula C16H18N2O6 B14895177 2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is a complex organic compound that features a cyclohexane ring substituted with two carboxylic acid groups and a hydrazide group linked to a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] typically involves the following steps:
Preparation of 1,2-cyclohexanedicarboxylic acid: This can be achieved through the oxidation of cyclohexene using potassium permanganate or other oxidizing agents.
Formation of the hydrazide: The carboxylic acid groups are converted to their corresponding hydrazides using hydrazine hydrate under acidic conditions.
Coupling with benzodioxole: The hydrazide is then reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] has several scientific research applications:
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanedicarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid groups but lacks the benzodioxole and hydrazide moieties.
1,3-Benzodioxole-5-carbonyl chloride: This compound contains the benzodioxole moiety but does not have the cyclohexane ring or hydrazide group.
Uniqueness
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C16H18N2O6 |
|---|---|
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
2-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6/c19-14(9-5-6-12-13(7-9)24-8-23-12)17-18-15(20)10-3-1-2-4-11(10)16(21)22/h5-7,10-11H,1-4,8H2,(H,17,19)(H,18,20)(H,21,22) |
Clave InChI |
PBEROEOSOCWTCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

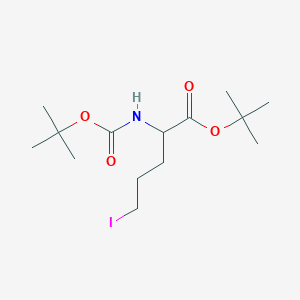
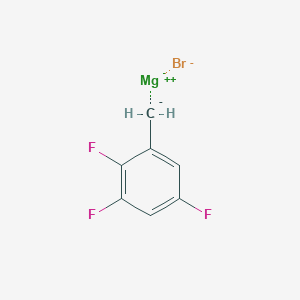
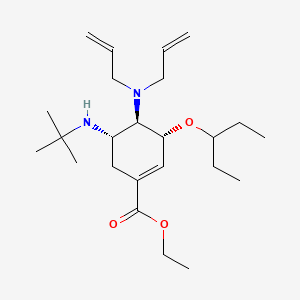

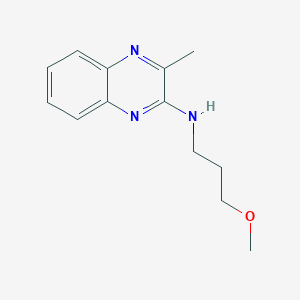

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

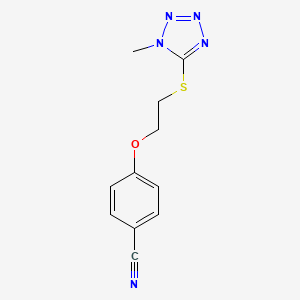
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
